4-Chloro-7-methoxyquinoline-3-carboxylic acid

Synthetic Chemistry Process Chemistry Quinoline Intermediates

4-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS 852062-08-9) is a heteroaromatic quinoline derivative bearing a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxylic acid functionality at the 3-position of the quinoline ring. This compound belongs to the broader class of 3-carboxyquinolines, a privileged scaffold in medicinal chemistry known for producing kinase inhibitors and antimicrobial agents.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
CAS No. 852062-08-9
Cat. No. B3288425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxyquinoline-3-carboxylic acid
CAS852062-08-9
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)Cl)C(=O)O
InChIInChI=1S/C11H8ClNO3/c1-16-6-2-3-7-9(4-6)13-5-8(10(7)12)11(14)15/h2-5H,1H3,(H,14,15)
InChIKeyHTNRMFGXNMFKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS 852062-08-9): A Dual-Substituted Quinoline-3-carboxylic Acid Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


4-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS 852062-08-9) is a heteroaromatic quinoline derivative bearing a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxylic acid functionality at the 3-position of the quinoline ring [1]. This compound belongs to the broader class of 3-carboxyquinolines, a privileged scaffold in medicinal chemistry known for producing kinase inhibitors and antimicrobial agents. Its molecular formula is C₁₁H₈ClNO₃, with a molecular weight of 237.64 g/mol and a predicted XLogP3 of 2.3 [1]. The compound is primarily utilized as a synthetic intermediate in the preparation of more complex heterocyclic structures, particularly those targeting protein kinases, and has been disclosed in patent literature as a key building block for vanilloid-1 receptor antagonist programs [2].

Why 4-Chloro-7-methoxyquinoline-3-carboxylic acid Cannot Be Replaced by Mono-Substituted Quinoline-3-carboxylic Acid Analogs


Generic substitution among quinoline-3-carboxylic acid analogs is scientifically unsound because even a single substituent change on the quinoline core produces measurable differences in physicochemical properties that govern reactivity, solubility, and biological target engagement. 4-Chloro-7-methoxyquinoline-3-carboxylic acid possesses a unique dual-substitution pattern—chloro at C4 and methoxy at C7—that distinguishes it from both the des-methoxy analog (4-chloroquinoline-3-carboxylic acid) and the des-chloro analog (7-methoxyquinoline-3-carboxylic acid). These structural differences translate into quantifiable variations in lipophilicity (ΔLogP ≈ 0.6 units between the target compound and the 7-methoxy analog) [1][2], acid dissociation constant (predicted pKa shift of approximately 0.13 units compared to the 4-chloro analog) , and synthetic accessibility (documented 89% isolated yield through a specific hydrolysis route) . Such differences directly impact solubility profiles, coupling efficiency in downstream derivatization reactions, and the potential for structure-activity relationship (SAR) exploration. Procurement of the precisely substituted compound is therefore required to ensure reproducible experimental outcomes in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 4-Chloro-7-methoxyquinoline-3-carboxylic acid Versus Closest Analogs


Synthesis Yield Advantage: 89% Isolated Yield for 4-Chloro-7-methoxyquinoline-3-carboxylic acid via Alkaline Hydrolysis

The synthesis of 4-chloro-7-methoxyquinoline-3-carboxylic acid from its ethyl ester precursor proceeds with a reported 89% isolated yield (8.8 g from 11.1 g ester, 41 mmol scale) under mild alkaline hydrolysis conditions (2M NaOH, ethanol/water, room temperature, 3 days) . This yield compares favorably against typical hydrolysis yields for 4-chloroquinoline-3-carboxylic acid ethyl ester, which are generally reported in the 70–80% range in analogous patent literature, reflecting the influence of the 7-methoxy substituent on the electronic environment of the ester carbonyl during saponification [1]. The higher yield translates into improved atom economy and reduced material cost per gram of final product in multi-step synthetic sequences.

Synthetic Chemistry Process Chemistry Quinoline Intermediates

Lipophilicity Differentiation: XLogP3 of 2.3 for 4-Chloro-7-methoxyquinoline-3-carboxylic acid Versus 1.7 for 7-Methoxyquinoline-3-carboxylic acid

The predicted octanol-water partition coefficient (XLogP3) for 4-chloro-7-methoxyquinoline-3-carboxylic acid is 2.3, as computed by PubChem [1]. In contrast, the des-chloro analog 7-methoxyquinoline-3-carboxylic acid (CAS 474659-26-2) exhibits a significantly lower XLogP3 of 1.7 [2]. This ΔLogP of +0.6 units corresponds to an approximately 4-fold increase in lipophilicity, attributable to the electron-withdrawing and hydrophobic contribution of the 4-chloro substituent. The 4-chloroquinoline-3-carboxylic acid comparator (CAS 179024-66-9) also has an XLogP3 of 2.3 but lacks the hydrogen-bond acceptor capacity at the 7-position [3], meaning the target compound uniquely combines moderate lipophilicity with additional H-bond acceptor functionality—a profile relevant for optimizing both passive membrane permeability and specific polar interactions in kinase ATP-binding pockets.

Physicochemical Properties Lipophilicity Drug Design

Acidity Modulation: Predicted pKa Shift of ~0.13 Units for 4-Chloro-7-methoxyquinoline-3-carboxylic acid Relative to 4-Chloroquinoline-3-carboxylic acid

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 4-chloro-7-methoxyquinoline-3-carboxylic acid is approximately 0.58 (±0.30), as estimated from computational prediction applied to the quinoline-3-carboxylic acid scaffold . For the des-methoxy comparator 4-chloroquinoline-3-carboxylic acid (CAS 179024-66-9), the predicted pKa is 0.45 (±0.30) . The ~0.13 unit shift toward weaker acidity in the target compound is consistent with the electron-donating resonance effect of the 7-methoxy substituent, which partially counteracts the electron-withdrawing influence of the 4-chloro group and the quinoline nitrogen. Although both compounds fall within the range of strong carboxylic acids, this pKa difference can influence the extent of ionization at specific pH values in aqueous reaction media (e.g., pH 2–4 range used in precipitation workup), affecting crystallization behavior and purity profiles during isolation.

Acid Dissociation Constant Reactivity Salt Formation

Kinase Inhibitor Scaffold Potential: Quinoline-3-carboxylic Acid Derivatives as EGFR Tyrosine Kinase Inhibitor Leads

Quinoline-3-carboxylic acid derivatives constitute a recognized scaffold for the development of epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors . While specific IC₅₀ data for 4-chloro-7-methoxyquinoline-3-carboxylic acid itself is not publicly disclosed, the compound's substitution pattern—4-chloro and 7-methoxy on a 3-carboxyquinoline core—maps onto key pharmacophoric features identified in potent quinoline-based kinase inhibitors. By contrast, the mono-substituted comparators (4-chloroquinoline-3-carboxylic acid and 7-methoxyquinoline-3-carboxylic acid) each lack one of these substituents, precluding simultaneous engagement of both the hydrophobic pocket (accommodating 4-Cl) and the solvent-exposed or hinge-region hydrogen-bonding interactions (mediated by 7-OCH₃) that are characteristic of optimized ATP-competitive kinase inhibitors. This dual-substitution pattern is analogous to substitution strategies employed in clinical-stage quinoline-based kinase inhibitors, where 4-chloro and 7-methoxy groups contribute to target binding affinity and selectivity [1].

Kinase Inhibition EGFR Anticancer Drug Discovery

Commercially Available Purity Specification: 95% Minimum Purity with Full Quality Assurance Documentation

4-Chloro-7-methoxyquinoline-3-carboxylic acid is commercially available at a minimum purity specification of 95% from multiple established chemical suppliers, accompanied by certificates of analysis (COA) and safety data sheets (SDS) . The compound is supplied with full analytical characterization including NMR confirmation (¹H NMR: δ 3.98 (3H, s), 7.48 (1H, dd, J=9.2 and 2.5Hz), 7.52 (1H, d, J=2.5Hz), 8.28 (1H, d, J=9.2Hz), 9.11 (1H, s) in DMSO-d₆) . This documented purity and characterization standard provides procurement confidence that is not uniformly available for all mono-substituted quinoline-3-carboxylic acid analogs, some of which are offered only as custom synthesis items without routine batch analysis. The availability of validated analytical reference data reduces quality assurance burden at the point of receipt and supports direct use in GLP-grade and early-stage pharmaceutical research workflows.

Quality Control Procurement Analytical Specification

Research and Industrial Application Scenarios Where 4-Chloro-7-methoxyquinoline-3-carboxylic acid Provides Documented Advantages


Medicinal Chemistry: Synthesis of Dual-Substituted Quinoline Kinase Inhibitor Libraries

The 4-chloro and 7-methoxy dual-substitution pattern provides an advanced starting point for constructing focused kinase inhibitor libraries. The 3-carboxylic acid serves as a versatile handle for amide coupling, esterification, or reduction to the alcohol, while the 4-chloro position enables nucleophilic aromatic substitution with amines to introduce additional diversity elements. This compound has been specifically disclosed as an intermediate in a Merck Sharp & Dohme patent program targeting vanilloid-1 receptor antagonists, demonstrating its relevance in industrial drug discovery [1]. The documented 89% yield for its synthesis from the commercially available ethyl ester precursor supports scalable library production .

Process Chemistry: Cost-Effective Intermediate for Multi-Step Pharmaceutical Synthesis

The 89% isolated yield and mild reaction conditions (room temperature, aqueous ethanol) make this compound an attractive intermediate for process chemistry scale-up [1]. Its moderated acidity (predicted pKa ~0.58) relative to 4-chloroquinoline-3-carboxylic acid (pKa ~0.45) provides a slightly broader operational pH range for selective workup and purification, reducing the risk of emulsion formation during acid-base extractions at pilot scale . The availability of full analytical characterization data reduces the analytical development burden during tech transfer.

Antimicrobial SAR Exploration: Building Block for 7-Methoxyquinoline-Derived Anti-Infective Agents

The 7-methoxyquinoline substructure has been associated with antimicrobial activity against Gram-positive and Gram-negative bacteria in multiple published SAR studies [1]. While the free carboxylic acid form of the target compound has not been directly profiled in published antimicrobial assays, it provides a direct entry point for amidation and esterification reactions that generate the bioactive 7-methoxyquinoline-3-carboxamide and carboxylate derivatives reported in the literature. The chloro substituent at the 4-position provides an additional derivatization site not available in 7-methoxyquinoline-3-carboxylic acid, enabling parallel SAR exploration at two positions simultaneously .

Chemical Biology: Carboxylic Acid Handle for Bioconjugation and Probe Design

The 3-carboxylic acid group provides a direct conjugation handle for attachment to biotin, fluorophores, or solid supports via amide bond formation, enabling the generation of chemical biology probes for target identification studies. The balanced lipophilicity (XLogP3 = 2.3) of the target compound, intermediate between the more hydrophilic 7-methoxyquinoline-3-carboxylic acid (XLogP3 = 1.7) and highly lipophilic fully aromatic quinoline scaffolds, is advantageous for maintaining aqueous solubility while retaining sufficient membrane permeability in cellular target engagement assays [1]. The additional hydrogen-bond acceptor contributed by the 7-methoxy group may facilitate specific binding interactions with protein targets that are not accessible using the 4-chloroquinoline-3-carboxylic acid scaffold alone.

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